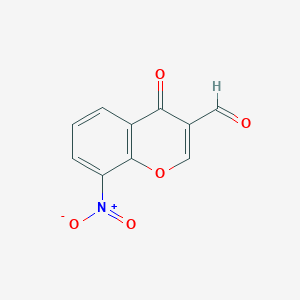

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHIVFXYVXJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 8 Nitro 4 Oxo 4h Chromene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Based on these findings, it is highly probable that the optimized geometry of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde would exhibit similar planarity of the core chromone (B188151) ring system, with minor out-of-plane rotations of the nitro and formyl substituents. DFT calculations, typically employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be expected to accurately reproduce these structural features. semanticscholar.org The resulting optimized geometry provides a foundational model for further computational analysis, including the calculation of electronic properties and the prediction of reactivity.

To illustrate the expected outcomes of such calculations, the following table presents a hypothetical but realistic set of optimized geometric parameters for this compound, derived from the data available for its halogenated analogs. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=O (carbonyl) bond length | ~1.22 Å |

| C-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond length | ~1.23 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.42 Å |

| O-C-C (pyrone ring) bond angle | ~120° |

| C-N-O (nitro group) bond angle | ~118° |

| Dihedral angle (chromone plane vs. nitro group) | ~10-15° |

Molecular Orbital (MO) Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical determinants of a molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chromone ring system, while the LUMO is anticipated to be centered on the electron-deficient regions, particularly the nitro and carbonyl groups. The electron-withdrawing nature of the nitro group at the 8-position and the carbaldehyde group at the 3-position is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

The following table illustrates the kind of data that would be obtained from a frontier orbital analysis of this compound, with hypothetical values based on studies of similar nitroaromatic and chromone compounds. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -3.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 3.5 eV | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Computational Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for predicting the most likely reaction pathways and understanding reaction mechanisms at a molecular level.

For this compound, several reaction types could be computationally investigated. For instance, nucleophilic addition to the formyl group is a plausible reaction, and calculations could elucidate the stereoselectivity of such a process. researchgate.netresearchgate.net Furthermore, the presence of the nitro group opens up possibilities for reduction reactions, which are common for nitroaromatic compounds. researchgate.netresearchgate.net

A typical computational study of a reaction pathway would involve locating the transition state structure connecting the reactants and products. The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction can be predicted.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide detailed information about the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape that a molecule can explore under specific conditions of temperature and solvent environment.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring the rotational freedom of the formyl and nitro substituent groups. These simulations can reveal the preferred orientations of these groups and the energy barriers associated with their rotation. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where specific conformations are often required for binding. The simulations can also provide insights into the solvation of the molecule and the dynamics of its interactions with surrounding solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govfrontiersin.org

Given that many chromone derivatives exhibit biological activity, and nitroaromatic compounds are known to have a wide range of biological effects, this compound is a candidate for QSAR studies. nih.gov To develop a QSAR model, a dataset of chromone derivatives with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be required. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would then be calculated for each compound. nih.govfrontiersin.org

Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that links these descriptors to the observed biological activity. frontiersin.org For this compound, relevant descriptors might include the HOMO-LUMO gap, dipole moment, molecular weight, and logP (a measure of lipophilicity). nih.gov A successful QSAR model could then be used to predict the biological activity of other, yet-to-be-synthesized, nitrochromone derivatives.

The following table provides examples of descriptors that would be relevant in a QSAR study of nitrochromone derivatives.

Table 3: Key Descriptors for QSAR Modeling of Nitrochromone Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's ability to participate in electrostatic and orbital-controlled interactions. |

| Steric | Molecular weight, Molecular volume, Molar refractivity | Relates to the size and shape of the molecule, which can influence its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Shape indices | Numerically encodes the branching and shape of the molecular structure. |

Structure Activity Relationship Sar and Biological Efficacy of 8 Nitro 4 Oxo 4h Chromene 3 Carbaldehyde Derivatives in Medicinal Chemistry Research

Overview of Pharmacological Profiles Associated with Chromene-3-carbaldehyde Scaffolds

The 4-oxo-4H-chromene-3-carbaldehyde scaffold is a key pharmacophore that has been extensively investigated, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net Derivatives of this core structure are known to interact with various cellular targets, leading to diverse therapeutic effects. researchgate.net

Key pharmacological profiles associated with this scaffold include:

Anticancer Activity : Numerous chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netrjptonline.orgfrontiersin.org Their mechanisms often involve the inhibition of critical cellular processes in cancer cells.

Antimicrobial and Antifungal Activity : The chromene nucleus is associated with significant antibacterial and antifungal properties. researchgate.netislandscholar.caymerdigital.com Research has shown activity against a range of pathogenic bacteria and fungi.

Anti-inflammatory Activity : Certain chromene derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov

Antitubercular Activity : The chromene scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis. researchgate.netnih.gov

Antiviral Activity : Various derivatives have shown potential as antiviral agents, including activity against HIV. researchgate.netresearchgate.net

Neuroprotective Activity : In the context of neurodegenerative diseases, chromene derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO), which are key targets in Alzheimer's and Parkinson's diseases. nih.govnih.gov

Antioxidant Activity : The phenolic nature of some chromene precursors contributes to their antioxidant properties, which is a beneficial feature in combating oxidative stress-related diseases. nih.gov

The versatility of the chromene-3-carbaldehyde scaffold allows for synthetic modifications, such as the introduction of different substituents on the benzopyran ring, to enhance a specific biological activity. mdpi.commdpi.com This has made it an attractive target for medicinal chemists aiming to develop new drugs with improved efficacy and selectivity. nih.govmdpi.com

Impact of the Nitro Group at C8 on the Biological Activity of 4-oxo-4H-chromene-3-carbaldehyde Derivatives

The introduction of a nitro (NO₂) group onto a pharmacologically active scaffold can significantly alter its physicochemical properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds.

In the context of the 4-oxo-4H-chromene-3-carbaldehyde scaffold, positioning a nitro group at C8 is expected to have several effects. Structurally, the presence of substituents at the C8 position can influence the planarity of the chromone (B188151) ring system. For instance, in the related compound 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, the nitro group is inclined to the mean plane of the chromone unit by 13.3 (2)°. researchgate.netnih.gov This twisting can affect how the molecule interacts with its biological target.

The electron-withdrawing nature of the C8-nitro group can modulate the reactivity of the entire chromene system. This can be a critical factor in mechanisms that involve nucleophilic attack or interactions with metallic ions within enzyme active sites. While direct structure-activity relationship studies extensively detailing the impact of a C8-nitro group specifically are limited in the reviewed literature, studies on other nitro-substituted chalcones and chromenes suggest that the position of the nitro group is crucial for activity. orientjchem.orgmdpi.com For example, the anti-inflammatory and vasorelaxant activities of nitro-containing chalcones were found to be highly dependent on the location of the nitro group. mdpi.com It is plausible that the C8-nitro substituent could enhance certain biological activities by increasing the molecule's affinity for specific targets or by participating in key binding interactions.

Anti-infective Research Applications

Derivatives of the 4-oxo-4H-chromene-3-carbaldehyde scaffold have been a focal point of anti-infective research due to their potent activity against a variety of pathogens.

The chromene scaffold has shown considerable promise as a source of new antibacterial agents. islandscholar.ca One of the key molecular targets identified for chromene derivatives is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Specifically, the ATP-binding site of the Gyrase B (GyrB) subunit is a validated target for antibiotics. islandscholar.ca Molecular docking studies on various chromene derivatives have suggested that they can fit into the ATP-binding pocket of DNA gyrase B, mimicking the binding mode of known inhibitors like novobiocin. islandscholar.ca This inhibition disrupts essential DNA processes, leading to bacterial cell death. While studies specifically on 8-nitro-4-oxo-4H-chromene-3-carbaldehyde are not detailed, the general mechanism provides a strong rationale for investigating its potential as a DNA gyrase B inhibitor.

Fungal infections, particularly those caused by Candida species, pose a significant health threat, compounded by the rise of drug-resistant strains. ymerdigital.com Chromone derivatives have emerged as potential antifungal agents. researchgate.netresearchgate.net Studies have shown that certain chromone-3-carbonitriles, which are structurally related to carbaldehydes, exhibit potent antifungal activity against several Candida species, including C. albicans. researchgate.netnih.gov The proposed mechanisms of action include the inhibition of biofilm formation, a key virulence factor that protects fungal cells from antifungals and the host immune system. researchgate.netnih.gov Some derivatives have been shown to downregulate genes responsible for hyphae formation, which is essential for biofilm development and tissue invasion. researchgate.netnih.gov The fungicidal activity of these compounds suggests they could be valuable in treating persistent fungal infections. nih.gov

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. nih.gov The 4H-chromen-4-one scaffold has been identified as a promising framework for developing novel agents against Mycobacterium tuberculosis. nih.gov A series of 4H-chromen-4-one derivatives were synthesized and tested for their activity, with some compounds showing efficacy against both drug-sensitive and multidrug-resistant tuberculosis strains. nih.gov The specific evaluation of this compound in this context would be a logical step in the exploration of this chemical class for antitubercular drug discovery.

Anticancer Research and Molecular Targets

The development of novel anticancer agents is a critical area of medicinal chemistry, and chromene derivatives have been extensively studied for their cytotoxic potential. researchgate.netrjptonline.orgfrontiersin.org The 4-oxo-4H-chromene-3-carbaldehyde scaffold is a component of many compounds that have demonstrated significant activity against a range of human cancer cell lines. ekb.egnih.gov

The anticancer mechanism of chromene derivatives is often multifactorial. Structure-activity relationship (SAR) studies have indicated that substitutions on the chromene ring are crucial for cytotoxicity. For example, a 6-methyl-3-nitro-4H-chromene-2-amine derivative showed pronounced cytotoxic potential against Hep2, A549, and HeLa cancer cell lines. orientjchem.org This highlights the potential importance of the nitro group in enhancing anticancer activity.

Potential molecular targets for chromene derivatives in cancer cells include:

Tubulin : Some 4-aryl-4H-chromene compounds act as microtubule inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. rjptonline.org

Protein Kinases : Certain chromene derivatives have been found to inhibit protein kinases like B-RAF and EGFR, which are often dysregulated in cancer and are key targets for modern cancer therapies. orientjchem.org

DNA Topoisomerases : Similar to their antibacterial action on DNA gyrase, some chromene derivatives can act as human DNA topoisomerase IIα poisons, stabilizing the enzyme-DNA cleavage complex and inducing DNA damage in cancer cells. nih.gov

Aromatase : Chromene sulfonamide hybrids have been evaluated as aromatase inhibitors, which is a key strategy in the treatment of hormone-dependent breast cancer. frontiersin.org

The electron-withdrawing properties of the C8-nitro group in this compound could enhance its interaction with these or other molecular targets, making it a compound of interest for further anticancer drug development.

Interactive Data Table: Biological Activities of Selected Chromene Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of various chromene derivatives against different biological targets, illustrating the potential of this scaffold.

| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |

| 3-Carbaldehyde-substituted furo[2,3-h]chromenes | Acetylcholinesterase (AChE) | 15.2 - 34.2 | nih.gov |

| 3-Carbaldehyde-substituted furo[2,3-h]chromenes | Butyrylcholinesterase (BChE) | 9.2 | nih.gov |

| 3-Carbaldehyde-substituted furo[2,3-h]chromenes | Cyclooxygenase-2 (COX-2) | 12.1 - 25.6 | nih.gov |

| 4-Aryl-4H-chromene derivative (Compound 46) | Estrogen Receptor (ER) in MCF-7 cells | 2.65 | frontiersin.org |

| Chromone-based MAO Inhibitor (Compound 11) | Monoamine Oxidase B (MAO-B) | 0.01562 | nih.gov |

| 6-methyl-3-nitro-4H-chromene-2-amine derivative (Compound 74) | Hep2 cancer cell line | 0.75 | orientjchem.org |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (Compound 4b) | DPPH radical scavenging | 38.22 | nih.gov |

In Vitro Cytostatic and Cytotoxic Activity Assessments

Derivatives of the 4H-chromene framework, particularly those incorporating nitro functionalities, have demonstrated significant potential as cytotoxic agents against various cancer cell lines. Research into 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles revealed potent cell growth inhibitory activity. nih.gov These compounds were evaluated against human breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), with many exhibiting IC₅₀ values below 30 μg/mL. nih.gov Notably, certain 6-bromo-substituted derivatives were found to be more potent than the standard reference drug, etoposide, against all tested cell lines, with IC₅₀ values ranging from 3.46 to 18.76 μg/mL. nih.gov

Similarly, a series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives was tested for cytotoxic effects on HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell lines, showing their potential as anti-cancer agents. researchgate.net Another study highlighted a furochromone carbaldehyde derivative that was cytotoxic against the MCF-7 breast cancer cell line. mdpi.com This collective evidence underscores the importance of the chromene nucleus in designing novel cytotoxic compounds.

Table 1: Cytotoxic Activity of Selected Chromene Derivatives

| Compound Class | Cell Line(s) | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | Good cell growth inhibition (<30 μg/mL) | nih.gov |

| 6-bromo-derivatives of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | 3.46 - 18.76 μg/mL (More potent than etoposide) | nih.gov |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives | HeLa, HEp-2 | Evaluated for cytotoxic activity | researchgate.net |

| Furochromone carbaldehyde derivative (2f) | MCF-7 | Demonstrated cytotoxicity | mdpi.com |

Mechanisms of Cellular Action (e.g., DNA Intercalation, Apoptosis Induction)

The anticancer effects of nitro-substituted 4H-chromene derivatives appear to be mediated, at least in part, by the induction of apoptosis. Studies on N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives have shown that these compounds can induce significant DNA damage in cancer cells. researchgate.net Morphological analysis of HeLa and HEp-2 cells treated with these compounds revealed chromatin condensation and nuclear fragmentation, which are hallmark features of programmed cell death, or apoptosis. researchgate.net The extent of nuclear fragmentation increased in a time-dependent manner, confirming that these synthetic chromenes can effectively trigger the apoptotic cascade in cancer cells. researchgate.net

Enzyme Inhibition Studies Relevant to Cancer Pathways (e.g., Aromatase, Cyclin G-associated Kinase)

The anticancer activity of chromone-based compounds extends to the inhibition of key enzymes involved in cancer progression. Benzofuran and chromone derivatives are known to target cancer by directly or indirectly inhibiting processes like DNA replication and mitosis through the inhibition of various enzymes, including protein kinases. nih.gov While specific studies on the inhibition of Aromatase or Cyclin G-associated Kinase by this compound derivatives are not extensively detailed in the reviewed literature, the broader class of chromones shows promise in this area. For instance, some chromones target cyclooxygenase-2 (COX-2), an enzyme primarily associated with inflammation but also implicated in the pathology of certain cancers, notably breast cancer. nih.gov

Antioxidant Research and Mechanisms of Radical Scavenging

Many 4H-chromene derivatives have been identified as potent antioxidants. Their mechanism of action often involves radical scavenging, where the molecule donates an electron or hydrogen atom to neutralize harmful free radicals. biointerfaceresearch.comeco-vector.com The antioxidant potential of novel 4H-chromene derivatives has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with many compounds showing good activity compared to the standard antioxidant, ascorbic acid. biointerfaceresearch.comresearchgate.net

Theoretical studies based on density functional theory (DFT) on certain chromene chalcones have provided insight into their antiradical properties. These calculations showed that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is localized on the propenone fragment of the molecule, confirming the likelihood of potent antiradical activity. eco-vector.com Furthermore, hybrid molecules incorporating the 4-oxo-4H-chromene scaffold have been specifically designed for their radical-capturing capabilities. nih.govresearchgate.net

Neurodegenerative Disease Research: Enzyme Inhibition (e.g., Cholinesterases, β-Secretase)

The 4-oxo-4H-chromene scaffold is a valuable pharmacophore in the design of agents for neurodegenerative diseases like Alzheimer's disease (AD). nih.gov The multifactorial nature of AD has led to the development of multi-target-directed ligands, and chromene derivatives have been evaluated for their ability to inhibit key enzymes implicated in the disease's progression. mdpi.comnih.gov

Specifically, derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these cholinesterases is a primary therapeutic strategy for AD. mdpi.com Additionally, these compounds have been tested as inhibitors of β-secretase (BACE-1), an enzyme involved in the formation of amyloid-β plaques, a pathological hallmark of AD. nih.govnih.govresearchgate.net For example, a 2-(4-Methoxyphenyl)-substituted furochromone carbaldehyde demonstrated significant inhibitory effects against both cholinesterases and β-secretase. mdpi.com

Table 2: Enzyme Inhibition by Chromene Derivatives in Neurodegenerative Disease Models

| Compound Class/Derivative | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Furochromone carbaldehydes | AChE, BChE, β-Secretase (BACE-1) | Inhibitory effects evaluated | nih.gov |

| Tacrine-4-oxo-4H-chromene hybrids | AChE, BChE, β-Secretase (BACE-1) | Potent inhibition at nano- and picomolar concentrations | nih.govresearchgate.net |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | AChE, BChE, β-Secretase (BACE-1) | Significant inhibitory effect (IC₅₀ = 15.4 µM for BACE-1) | mdpi.com |

| 3-chlorophenyl–substituted hydrazono derivative (3d) | BChE, β-Secretase (BACE-1) | Selective against BChE (IC₅₀ = 7.2 µM), less active against BACE-1 (IC₅₀ = 32.8 µM) | mdpi.com |

Other Explorations of Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)

The biological versatility of the chromene scaffold is further demonstrated by its anti-inflammatory and anticonvulsant properties. Several 4H-chromene derivatives have shown potent anti-inflammatory effects. researchgate.net For instance, certain synthetic products powerfully inhibited the production of tumor necrosis factor-α-induced nitric oxide (NO) and suppressed carrageenan-induced paw edema in rats. researchgate.net The mechanism for this anti-inflammatory potential is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Furthermore, research into fused polycyclic heterocycles derived from 4-chlorochromen-3-carboxaldehyde has yielded compounds with significant anticonvulsant activity, comparable to the reference drug carbamazepine. nih.gov A 3-nitro-2-oxo-2H-chromen-4-yl derivative also demonstrated notable anticonvulsant activity in a corazole convulsion test. researchgate.net

Molecular Docking and Binding Affinity Studies with Biological Targets

To elucidate the mechanisms of action at a molecular level, computational studies such as molecular docking and molecular dynamics (MD) simulations are frequently employed. These in silico methods help predict and analyze the binding affinity and interaction patterns of chromene derivatives with their biological targets. frontiersin.orgnih.gov

For anticancer applications, docking studies have been used to estimate the binding affinity of 4H-chromone derivatives with targets like the Bcr-Abl oncogene, yielding binding energy scores ranging from -7.8 to -10.16 kcal/mol. nih.gov In the context of neurodegenerative diseases, docking has been used to model the interactions of derivatives within the active sites of AChE, BChE, and β-secretase. mdpi.comnih.gov These studies have shown, for example, that active compounds can embed deeply into the active pocket of β-secretase. mdpi.com The calculated binding energies from these simulations often correlate well with experimentally determined IC₅₀ values. mdpi.com For instance, the binding energies of two furochromone derivatives against β-secretase were calculated to be -60.48 kcal/mol and -62.80 kcal/mol, consistent with their micromolar IC₅₀ values. mdpi.com These computational approaches are invaluable for understanding structure-activity relationships and guiding the rational design of more potent and selective inhibitors. frontiersin.orgnanobioletters.com

Drug Discovery and Development Potential of 8 Nitro 4 Oxo 4h Chromene 3 Carbaldehyde As a Privileged Scaffold

Application of the Chromene-3-carbaldehyde Scaffold in Privileged Structure-Based Drug Design

The chromone (B188151) scaffold and its derivatives are considered privileged structures in drug design due to their ability to serve as a template for developing ligands for various biological targets. acs.orgresearchgate.net This versatility stems from the scaffold's rigid structure and its capacity for diverse functionalization, allowing for the fine-tuning of pharmacological activity. Chromene-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

The chromene-3-carbaldehyde moiety is a particularly valuable building block. nih.govnih.gov The aldehyde group is a versatile chemical handle that can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex heterocyclic systems. For example, 4-chloro-chromene-3-carbaldehydes, synthesized via the Vilsmeyer-Haack reaction, are effective precursors for novel heterocyclic compounds. nih.gov The strategic combination of the chromene scaffold with other heterocyclic systems, such as pyridine, has led to the development of chromenopyridine derivatives with promising biological potential, further highlighting the utility of this privileged platform in creating diverse and potent bioactive compounds. mdpi.comresearchgate.netnih.gov

The broad applicability of the chromene scaffold is evident in the range of biological targets its derivatives have been shown to modulate.

Table 1: Reported Biological Activities of Various Chromene Scaffolds

| Biological Activity | Target/Cell Line | Reference |

|---|---|---|

| Anticancer | HepG-2, MCF-7, HCT-116 | mdpi.com |

| Anticancer | Breast Adenocarcinoma (MCF-7) | researchgate.net |

| Antimicrobial | General | mdpi.com |

| Antioxidant | General | mdpi.com |

| Anti-inflammatory | 15-Lipoxygenase (15-LOX) | mdpi.com |

This wide range of activities underscores the "privileged" nature of the chromene core, making 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde an attractive starting point for the design of new therapeutic agents targeting a variety of diseases.

Lead Optimization Strategies for Enhanced Potency and Selectivity of this compound Derivatives

Once a hit compound like this compound is identified, lead optimization is crucial to enhance its potency, selectivity, and drug-like properties. For chromene-based scaffolds, several optimization strategies have proven effective.

A primary strategy involves the chemical modification of the carbaldehyde group at the 3-position. This group can be oxidized to a carboxylic acid and subsequently converted to a wide range of amide derivatives, as demonstrated in the synthesis of chromone-3-carboxamides. semanticscholar.org This allows for the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize interactions with the biological target.

Another key strategy is substitution on the benzene (B151609) ring of the chromone nucleus. The parent compound already contains a nitro group at the 8-position. Further modifications, such as the introduction of halogens or other functional groups, can significantly influence the molecule's electronic properties and its ability to form specific interactions, such as halogen bonds. nih.gov Crystallographic studies of chlorinated 3-formylchromone derivatives have shown that the position of substituents critically affects intermolecular interactions, providing valuable insights for rational drug design. nih.govresearchgate.net These findings suggest that systematic variation of substituents on the aromatic ring of the 8-nitro-chromene scaffold could lead to derivatives with improved activity.

Molecular hybridization, which involves combining the chromene scaffold with other known pharmacophores, is another powerful approach. For instance, hybrid molecules incorporating a sulfonamide moiety with a 4H-chromene structure have been synthesized and shown to possess potent anticancer activity. mdpi.com This strategy can lead to compounds with novel mechanisms of action or improved pharmacological profiles.

Table 2: Examples of Optimization Strategies for Chromene Scaffolds

| Strategy | Precursor | Resulting Compound Type | Potential Benefit | Reference |

|---|---|---|---|---|

| Functional Group Modification | 4-oxo-4H-chromene-3-carbaldehyde | 4-oxo-4H-chromene-3-carboxamides | Diverse substituents for SAR studies | semanticscholar.org |

| Ring Substitution | 3-formylchromone | 6,8-dichloro-4-oxochromene-3-carbaldehyde | Altered intermolecular interactions (halogen bonding) | nih.gov |

These strategies provide a clear roadmap for the optimization of this compound derivatives to develop potent and selective drug candidates.

Exploration in Chemical Biology and Probe Development

The unique structural and chemical features of the chromene-3-carbaldehyde scaffold make it a candidate for the development of chemical probes to study biological systems. The α,β-unsaturated carbonyl system present in the chromone ring is a Michael acceptor, making it capable of reacting with nucleophilic residues in proteins, such as cysteine. rsc.org This inherent reactivity can be harnessed to design covalent probes for target identification and validation.

Furthermore, the chromene scaffold possesses favorable photophysical properties that can be exploited. Studies on related chromenopyridine structures, synthesized from 4H-chromene-3-carbaldehyde, have indicated that the scaffold's photochemical properties can be tuned, suggesting potential applications as photodetectors or fluorescent probes. mdpi.com By modifying the substituents on the this compound core, it may be possible to develop fluorescent molecules whose emission properties change upon binding to a specific biological target, allowing for real-time imaging and detection in living cells.

While specific examples of this compound being used as a chemical probe are not yet widely reported, the foundational chemistry and photophysical potential of the core scaffold are promising. The development of such probes could provide powerful tools for chemical biology, enabling researchers to investigate complex biological pathways and elucidate the mechanisms of action of chromone-based drugs.

Emerging Research Directions and Future Perspectives in Medicinal Chemistry

The this compound scaffold stands as a promising platform for future drug discovery efforts. Several emerging research directions are poised to unlock its full therapeutic potential.

A major avenue for future research is the continued design and synthesis of novel hybrid molecules that combine the chromene core with other pharmacologically active moieties. mdpi.com This approach has the potential to yield compounds with multi-target activity or novel mechanisms of action, which could be particularly valuable for complex diseases like cancer.

The integration of computational chemistry with synthetic efforts represents another key future direction. Molecular docking and molecular dynamics simulations can provide crucial insights into how chromene derivatives bind to their protein targets. mdpi.comresearchgate.net These computational tools can help rationalize observed structure-activity relationships and guide the design of new analogues with enhanced potency and selectivity, thereby accelerating the drug development process.

Furthermore, a deeper exploration of the structure-activity relationships (SAR) across the entire chromene scaffold is warranted. Systematic modification of substituents at various positions on the benzopyran ring, guided by findings from studies on halogenated derivatives, can lead to a more profound understanding of the key interactions driving biological activity. nih.gov This knowledge is essential for the rational design of next-generation therapeutic agents.

Finally, while much of the focus has been on anticancer and antimicrobial activities, the versatility of the chromene scaffold suggests its potential in other therapeutic areas. mdpi.comrsc.org Future research should explore the activity of this compound derivatives against a broader range of biological targets, including those involved in neurodegenerative diseases, inflammation, and metabolic disorders. This expansion of scope could uncover new and valuable therapeutic applications for this privileged scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-nitro-4-oxo-4H-chromene-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using 4-oxo-4H-chromene-3-carbaldehyde derivatives and nitration agents. For example, a reaction with 1H-indene-1,3(2H)-dione in the presence of camphorsulfonic acid (CSA, 0.2 equiv.) under vacuum filtration yields a 76% product (brown solid) with a melting point of 249–251°C . Optimization involves adjusting stoichiometry, catalyst loading (e.g., CSA), and solvent systems (e.g., Hexanes:EtOAc = 7:3 for TLC monitoring).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) groups at ~1520 cm⁻¹.

- NMR : NMR shows aldehyde protons at δ 10.2–10.5 ppm and aromatic protons in the δ 7.5–8.5 ppm range. NMR confirms the chromene scaffold (e.g., ketone carbons at ~180 ppm) .

- Melting Point Analysis : Consistent with purity (e.g., 249–251°C) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of halogen-substituted chromene derivatives?

- Methodological Answer : Compare unit cell parameters (e.g., monoclinic vs. triclinic systems) and refine structures using SHELX software . For example:

- Monoclinic System (C2/c): , observed in 6-chloro-8-nitro derivatives .

- Triclinic System (P1): , seen in 6-chloro-7-methyl analogs .

- Use high-resolution data (R factor < 0.035) and validate with hydrogen bonding/π-π stacking analyses .

Q. What strategies are effective for designing biologically active derivatives via C-acylation or annulation reactions?

- Methodological Answer :

- C-Acylation : React with indene-dione derivatives under CSA catalysis to form fused cyclopentadienylides (e.g., 2-((8-nitro-4-oxo-chromen-3-yl)methylene)-1H-indene-1,3-dione) .

- Annulation : Employ radical or nucleophilic addition to construct seven-membered heterocycles, as demonstrated with diazepine derivatives .

Q. How can computational modeling enhance understanding of halogen bonding in chromene crystal packing?

- Methodological Answer : Use density functional theory (DFT) to map electrostatic potentials and compare with experimental halogen bond distances (e.g., Cl···O interactions in 6,8-dichloro derivatives ). Validate with Cambridge Structural Database (CSD) metrics for bond angles and van der Waals radii.

Q. What methodological challenges arise in reconciling synthetic yields with mechanistic pathways for nitro-substituted chromenes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.